This compound can be classified under the following categories:
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide generally involves several steps:
In industrial settings, large-scale production may utilize batch reactors or continuous flow reactors to optimize yield and efficiency. Reaction parameters such as temperature, pressure, and reaction time are meticulously controlled to ensure high-quality output.
The molecular structure of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide can be described in terms of its key components:
The InChI key for this compound is VJOCSELXIHGFAF-UHFFFAOYSA-N, and its SMILES representation is CC(C=CC1CCCCC1)NC(=O)C(=O)NCC2=CN=CC=C2. These notations provide insight into the connectivity and stereochemistry of the molecule.
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions:
The common reagents for these reactions include:
The mechanism of action for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide involves its interaction with specific biological targets such as enzymes or receptors. The binding affinity and selectivity towards these targets are crucial for its potential therapeutic effects. Research indicates that compounds with similar structures may modulate enzyme activity or influence signaling pathways relevant to disease processes .
The compound's stability under various conditions (e.g., temperature, pH) should also be studied to understand its behavior in different environments.
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide has several scientific applications:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 22108-99-2